molecular formula C17H16N2O2 B2380100 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone CAS No. 1706078-26-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone

Cat. No. B2380100
CAS RN: 1706078-26-3
M. Wt: 280.327
InChI Key: DYIQOKJXPDCOFL-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone, also known as ABP688, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel class of derivatives, closely related to the query compound, was synthesized and characterized for their antibacterial properties. These compounds were evaluated using spectroscopic methods and exhibited in vitro antibacterial activity. This research highlights the potential of such compounds in the development of new antibacterial agents (B. Reddy et al., 2011).

Photochromic Azo Dyes

Another study explored the synthesis of new photochromic azo dyes based on a similar bicyclic framework. These compounds undergo ring opening upon UV irradiation, demonstrating a potential for applications in materials science, particularly in developing materials that respond to light (N. Mahmoodi et al., 2013).

Analgetic and Narcotic Antagonist Activities

The analgetic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes were investigated, revealing structure-activity relationships critical for designing balanced antagonist-analgesic agents with minimal dependence capacity. This research could guide the development of new pain management therapies (M. Takeda et al., 1977).

Isoxazoline-Based Carbocyclic Nucleosides

The synthesis of isoxazoline-based carbocyclic nucleosides from cycloaddition reactions showcases the utility of bicyclic frameworks in nucleoside analog synthesis. These findings may contribute to the development of novel therapeutic agents, particularly in antiviral and anticancer drug design (P. Quadrelli et al., 2007).

Photoinduced Molecular Transformations

Research on the photolysis of bicyclo[2.2.1]heptanone oximes has led to the synthesis of isomeric lactams and alkenoic acid amides, highlighting a novel method for producing azabicyclooctanones. This method could have implications in organic synthesis and material science (H. Suginome et al., 1991).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-phenyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-16(21-18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIQOKJXPDCOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone

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